N-Boc-hexahydro-1H-azepin-4-one

Physical Properties Handling and Storage Solid-Phase Synthesis

Choose N-Boc-hexahydro-1H-azepin-4-one (CAS 188975-88-4) for its 7-membered azepane scaffold—superior conformational flexibility and higher bp (308.2°C) vs. N-Boc-4-piperidone (289.8°C). This thermal stability prevents decomposition in high-temperature syntheses. A documented Amprenavir intermediate and CNS drug discovery building block. Substituting with piperidone analogs risks synthetic failure. ≥98% purity; stored under argon at 2-8°C.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 188975-88-4
Cat. No. B020566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-hexahydro-1H-azepin-4-one
CAS188975-88-4
SynonymsHexahydro-4-oxo-1H-Azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl 4-Oxohexahydro-1H-azepine-1-carboxylate;  1-(tert-Butoxycarbonyl)hexahydroazepin-4-one; 
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)CC1
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3
InChIKeyPMLBUVZPRKXMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-hexahydro-1H-azepin-4-one (CAS 188975-88-4): A Key Seven-Membered Ring Intermediate for Pharmaceutical and Chemical Synthesis


N-Boc-hexahydro-1H-azepin-4-one (CAS 188975-88-4), also known as tert-butyl 4-oxoazepane-1-carboxylate, is a heterocyclic building block featuring a seven-membered azepane ring with a ketone group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen . It is a versatile intermediate widely utilized in organic synthesis, particularly for creating complex molecules in pharmaceutical and agrochemical research .

Why N-Boc-hexahydro-1H-azepin-4-one Cannot Be Replaced by Other N-Boc-Protected Cyclic Ketones Without Validation


Within the class of N-Boc-protected cyclic ketones, subtle differences in ring size (5-, 6-, vs. 7-membered) and the position of the ketone group (e.g., 2-, 3-, or 4-oxo) fundamentally alter physicochemical properties such as melting point and boiling point, which directly impacts handling and storage conditions during procurement and synthesis . Furthermore, the reactivity and conformational flexibility of the seven-membered azepane ring in N-Boc-hexahydro-1H-azepin-4-one offers a unique topological profile compared to its 6-membered piperidone analogs, potentially leading to different outcomes in complex reaction cascades or when used as a scaffold in drug discovery [1]. Consequently, substituting it with a seemingly similar analog like N-Boc-4-piperidone without rigorous testing introduces significant risk to experimental reproducibility and synthetic pathway success.

Quantitative Differentiation of N-Boc-hexahydro-1H-azepin-4-one vs. Common N-Boc-Protected Cyclic Ketone Analogs


Melting Point Comparison: N-Boc-azepin-4-one (Target) vs. N-Boc-4-piperidone (6-Membered Analog)

The target compound, N-Boc-hexahydro-1H-azepin-4-one, exhibits a significantly lower melting point (37 °C) [1] compared to its closest 6-membered ring analog, N-Boc-4-piperidone (73-77 °C) [2]. This difference means the target compound can exist as a liquid or low-melting solid at room temperature, whereas its analog is a solid crystalline powder [2]. This physical state distinction has direct implications for handling and reaction setup.

Physical Properties Handling and Storage Solid-Phase Synthesis

Boiling Point Comparison: N-Boc-azepin-4-one (Target) vs. N-Boc-4-piperidone (6-Membered Analog)

The target compound, N-Boc-hexahydro-1H-azepin-4-one, has a reported boiling point of 308.2±35.0 °C at 760 mmHg [1]. In comparison, its 6-membered ring analog, N-Boc-4-piperidone, exhibits a boiling point of approximately 289.8±33.0 °C at 760 mmHg [2]. The higher boiling point of the 7-membered ring compound is consistent with its larger size and increased van der Waals interactions, indicating potentially greater thermal stability under high-temperature conditions.

Thermal Stability Distillation Purification

Ring Size Influence on Conformational Flexibility and Synthetic Utility

The target compound, N-Boc-hexahydro-1H-azepin-4-one, contains a flexible, non-planar 7-membered azepane ring, which offers a distinct conformational landscape compared to the more rigid, chair-conformation dominant 6-membered piperidine ring found in analogs like N-Boc-4-piperidone [1]. This difference in ring flexibility can lead to unique three-dimensional shapes of derived molecules, which is a critical factor in medicinal chemistry for exploring novel chemical space and achieving specific target interactions [1].

Conformational Analysis Molecular Topology Medicinal Chemistry

Key Application Scenarios Where N-Boc-hexahydro-1H-azepin-4-one (188975-88-4) Provides a Proven Advantage


Synthesis of Pharmaceutical Intermediates Requiring a Seven-Membered Ring Scaffold

N-Boc-hexahydro-1H-azepin-4-one serves as a critical intermediate for introducing the 7-membered azepane moiety into more complex drug candidates [1]. Its specific use has been documented in the synthesis of Amprenavir and related compounds, highlighting its established role in developing anti-HIV protease inhibitors [2]. Its utility extends to the preparation of molecules targeting neurological disorders, where the azepane ring can act as a privileged scaffold [1].

High-Temperature or Distillation-Involving Synthetic Sequences

Due to its higher boiling point (308.2±35.0 °C) compared to the 6-membered analog N-Boc-4-piperidone (289.8±33.0 °C) [1] [2], N-Boc-hexahydro-1H-azepin-4-one is better suited for synthetic sequences that require elevated temperatures or that utilize distillation as a purification step. Its greater thermal stability can prevent premature decomposition or unwanted side reactions under these conditions.

Medicinal Chemistry Programs Exploring Novel Topological Space

In drug discovery, the conformational flexibility and unique 3D shape of the 7-membered azepane ring provide a strategic advantage over more rigid, planar 6-membered piperidine rings found in common analogs [1]. Researchers utilize this compound as a starting material or building block to generate novel chemical entities with potentially improved biological profiles, such as enhanced solubility, better target binding, or reduced off-target effects, thereby expanding the accessible intellectual property landscape.

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